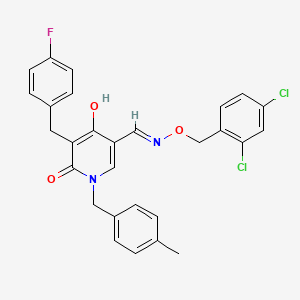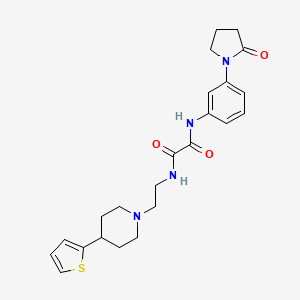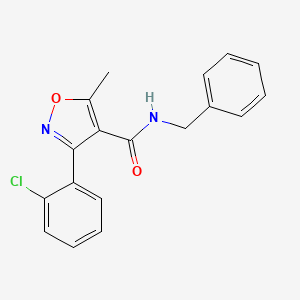
N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For instance, compounds with related structures have been synthesized through reactions involving starting materials like 4-chlorobenzenamine, leading to yields up to 88% under specific conditions such as reaction temperatures around 78℃ and times up to 8 hours (Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals extensive intramolecular hydrogen bonds stabilizing their structures. For example, derivatives of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide exhibit stabilization through intramolecular hydrogen bonds, with different derivatives showing varied molecular packing due to the presence or absence of intermolecular hydrogen bonds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of oxazole derivatives often include the conversion of esters to carboxylic acids and carboxamides, demonstrating the reactive versatility of the oxazole ring. These reactions can lead to the formation of N-alkyl-oxazole-4-carboxamides, showcasing the compound's ability to undergo various chemical transformations (Ozaki et al., 1983).
Physical Properties Analysis
Physical properties of related compounds, such as aromatic polyamides containing benzoxazole groups, highlight the influence of the oxazole ring on material properties. These polymers exhibit high glass transition temperatures above 300°C and good mechanical strength, suggesting that this compound may also possess notable physical properties (Marcos‐Fernández et al., 2001).
Chemical Properties Analysis
The chemical properties of oxazole derivatives can be quite diverse, depending on their specific substituents and structural modifications. For example, the synthesis and characterization of oxazole compounds with variations in the oxazole ring have shown a range of chemical behaviors, including inhibitory activity on blood platelet aggregation, highlighting the potential for diverse chemical functionality (Ozaki et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives: The synthesis of various derivatives of oxazole-4-carboxylic acid, including similar compounds to N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, has been explored. These derivatives have been shown to inhibit blood platelet aggregation, suggesting potential therapeutic applications (Ozaki et al., 1983).
Biological Activities
Neuroprotective Properties
Arylisoxazole‐chromenone carboxamides, related to the compound , have been designed and synthesized. These compounds show potential for treating Alzheimer's disease by inhibiting cholinesterase, offering neuroprotection, and chelating metal ions (Saeedi et al., 2020).
Antimicrobial Agents
Several derivatives of oxazole-4-carboxamide have been synthesized and shown to possess antimicrobial properties. The compound under discussion could potentially share these properties, making it relevant in the development of new antimicrobial agents (Desai et al., 2007).
Pharmacological Applications
Potential Anti-inflammatory Effects
Related compounds to this compound have been studied for their anti-inflammatory properties. These studies suggest a potential role for this compound in the development of new anti-inflammatory drugs (Torres et al., 1999).
Investigation in Neuroinflammation
In the context of neuroinflammation, related compounds have been used in PET imaging to study the translocator protein, indicating a potential application in neuroscientific research and diagnostics (Ikawa et al., 2017).
Propiedades
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-16(18(22)20-11-13-7-3-2-4-8-13)17(21-23-12)14-9-5-6-10-15(14)19/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSCQIJGIRKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)


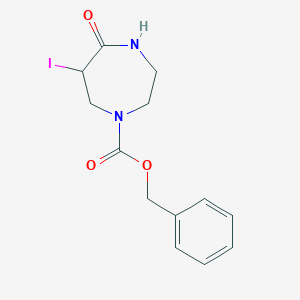
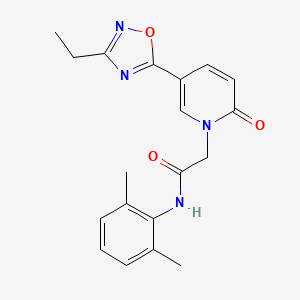
![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)
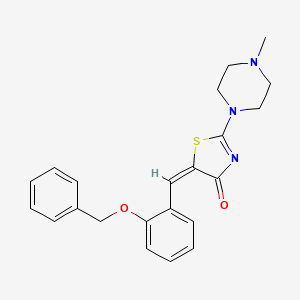

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)
